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Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B076884

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86 is a disperse dye belonging to the nitrodiphenylamine class of
compounds. Its chemical formula is C16H19N30sS, and its IUPAC name is 4-(4-ethoxyanilino)-
N,N-dimethyl-3-nitrobenzenesulfonamide. The unique structural features of this dye, including
the nitro group, sulfonamide moiety, and the substituted diphenylamine backbone, give rise to
its characteristic yellow color and its properties as a disperse dye used in the textile industry.
This technical guide provides a summary of the expected spectroscopic data (UV-Vis, NMR,
and IR) for Disperse Yellow 86, based on the analysis of structurally similar compounds, due
to the limited availability of specific experimental data for this particular dye in publicly
accessible literature. Detailed, generalized experimental protocols for obtaining such spectra
are also provided.

Chemical Structure:

IUPAC Name: 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide

CAS Number: 12223-97-1

Molecular Formula: CieH19N30sS

Molecular Weight: 365.41 g/mol
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Spectroscopic Data (Expected)

The following tables summarize the anticipated spectroscopic data for Disperse Yellow 86.
These predictions are based on the known spectral characteristics of analogous compounds
containing similar functional groups and structural motifs.

UV-Visible Spectroscopy

The UV-Vis spectrum of Disperse Yellow 86 is expected to exhibit absorption bands in the
visible region, which is responsible for its yellow color. The electronic transitions contributing to
these absorptions are likely 1 — 11* and n — 1T* transitions within the conjugated system of the
molecule, influenced by the electron-withdrawing nitro group and the electron-donating amino
and ethoxy groups.

Parameter Expected Value Solvent

Dichloromethane or similar
Amax ~400 - 450 nm ]
organic solvent

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra are crucial for confirming the molecular structure of Disperse
Yellow 86. The expected chemical shifts are influenced by the electronic environment of each
nucleus.

1H NMR Spectroscopy

Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-OCH2CHs ~1.4 Triplet 3H

-N(CHs)2 ~2.7 Singlet 6H

-OCH2CHs ~4.1 Quartet 2H

Aromatic Protons ~6.9-8.5 Multiplets/Doublets 7H

-NH- ~9.5-105 Singlet (broad) 1H
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13C NMR Spectroscopy

Carbon Atom Expected Chemical Shift (d, ppm)
-OCH2CHs ~15

-N(CH3)2 ~38

-OCH2CHs ~64

Aromatic Carbons ~115 - 155

Carbon attached to Nitro group ~140 - 150

Carbon attached to Sulfonamide ~135- 145

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various
functional groups present in the Disperse Yellow 86 molecule.
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Expected Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (secondary amine) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium
N=0O Stretch (nitro group,
) 1500 - 1550 Strong
asymmetric)
N=0O Stretch (nitro group,
) 1300 - 1370 Strong
symmetric)
S=0 Stretch (sulfonamide,
] 1300 - 1350 Strong
asymmetric)
S=0 Stretch (sulfonamide,
] 1150 - 1180 Strong
symmetric)
C-O Stretch (ether) 1200 - 1270 Strong
C-N Stretch 1250 - 1350 Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
disperse dye such as Disperse Yellow 86.

UV-Visible Spectroscopy

o Sample Preparation: A dilute solution of Disperse Yellow 86 is prepared by dissolving a
precisely weighed amount of the dye in a suitable spectroscopic grade solvent (e.qg.,
dichloromethane, chloroform, or ethanol) to a final concentration in the micromolar range.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Measurement: The spectrophotometer is first blanked with the pure solvent. The UV-Vis
spectrum of the sample solution is then recorded over a wavelength range of approximately
200 to 800 nm.
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Data Analysis: The wavelength of maximum absorbance (Amax) is determined from the
resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the Disperse Yellow 86 sample is dissolved
in about 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds). A small amount of
tetramethylsilane (TMS) may be added as an internal standard (O ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Measurement: Both *H and 3C NMR spectra are acquired. For 13C NMR, a proton-decoupled
sequence is typically used to simplify the spectrum. Other experiments like DEPT, COSY,
HSQC, and HMBC can be performed to aid in the complete assignment of all proton and
carbon signals.

Data Analysis: The chemical shifts (8) of the signals are reported in parts per million (ppm)
relative to the internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration
of the proton signals are also determined.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the powdered dye is placed directly onto the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Measurement: A background spectrum of the empty ATR crystal or the pure KBr pellet is first
recorded. The sample is then scanned, typically over a range of 4000 to 400 cm~1.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm~1) are identified
and assigned to the corresponding functional group vibrations.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer: The spectroscopic data presented in this guide for Disperse Yellow 86 are
expected values based on the analysis of structurally related compounds and general
principles of spectroscopy. Experimental values may vary depending on the specific conditions
of measurement, such as solvent, concentration, and instrumentation. For definitive
characterization, it is recommended to obtain experimental spectra of a purified sample of
Disperse Yellow 86.

 To cite this document: BenchChem. [Spectroscopic Profile of Disperse Yellow 86: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076884#spectroscopic-data-uv-vis-nmr-ir-of-
disperse-yellow-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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